molecular formula C19H20O6S2 B5066310 Methyl 4-[5-[[5-(4-methoxy-4-oxobutanoyl)thiophen-2-yl]methyl]thiophen-2-yl]-4-oxobutanoate

Methyl 4-[5-[[5-(4-methoxy-4-oxobutanoyl)thiophen-2-yl]methyl]thiophen-2-yl]-4-oxobutanoate

Cat. No.: B5066310
M. Wt: 408.5 g/mol
InChI Key: NHWHHNCONQTJTG-UHFFFAOYSA-N
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Description

Methyl 4-[5-[[5-(4-methoxy-4-oxobutanoyl)thiophen-2-yl]methyl]thiophen-2-yl]-4-oxobutanoate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two thiophene rings, each substituted with a methoxy-oxobutanoyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[5-[[5-(4-methoxy-4-oxobutanoyl)thiophen-2-yl]methyl]thiophen-2-yl]-4-oxobutanoate typically involves multiple steps, including the formation of thiophene rings and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, followed by purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[5-[[5-(4-methoxy-4-oxobutanoyl)thiophen-2-yl]methyl]thiophen-2-yl]-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents such as sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl 4-[5-[[5-(4-methoxy-4-oxobutanoyl)thiophen-2-yl]methyl]thiophen-2-yl]-4-oxobutanoate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industry: The compound can be used in the production of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism by which Methyl 4-[5-[[5-(4-methoxy-4-oxobutanoyl)thiophen-2-yl]methyl]thiophen-2-yl]-4-oxobutanoate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[4-methoxy-4-oxobutanoyl]benzoate: Similar in structure but with a benzoate group instead of thiophene.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and is used in different applications.

Uniqueness

Methyl 4-[5-[[5-(4-methoxy-4-oxobutanoyl)thiophen-2-yl]methyl]thiophen-2-yl]-4-oxobutanoate is unique due to its dual thiophene rings and specific functional groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific electronic or structural characteristics.

Properties

IUPAC Name

methyl 4-[5-[[5-(4-methoxy-4-oxobutanoyl)thiophen-2-yl]methyl]thiophen-2-yl]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6S2/c1-24-18(22)9-5-14(20)16-7-3-12(26-16)11-13-4-8-17(27-13)15(21)6-10-19(23)25-2/h3-4,7-8H,5-6,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWHHNCONQTJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)C1=CC=C(S1)CC2=CC=C(S2)C(=O)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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